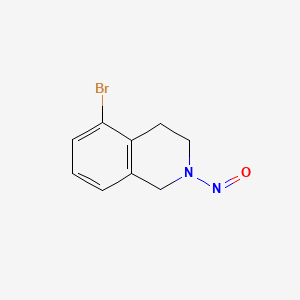

5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline (C₉H₈BrN₂O) is a brominated tetrahydroisoquinoline derivative featuring a nitroso (-NO) group at the 2-position and a bromine atom at the 5-position. Its molecular weight is 320.21 (CAS: EN300-37339603) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by nitrosation. One common method is to react 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Key Reaction Conditions

Reactivity and Mechanistic Insights

3.1 Electrophilic Nitroso Group

The nitroso group (–NO) acts as an electrophilic center, enabling reactions with nucleophiles such as thiols, amines, or alcohols. This reactivity is critical for its biological interactions.

3.2 Ring Strain and Stability

The tetrahydroisoquinoline framework provides moderate stability, but the nitroso group’s electron-withdrawing nature can influence reaction pathways. Acidic conditions (e.g., HCl) are often required to stabilize intermediates .

3.3 Functional Group Compatibility

The bromine substituent enhances reactivity in aromatic substitution reactions, while the nitroso group participates in nitration, reduction, or nucleophilic addition.

Challenges and Optimization Strategies

-

Yield Limitations : Multi-step syntheses often result in moderate yields (21–59%) .

-

Condition Control : Strict temperature and pH regulation are critical for nitrosation and cyclization steps .

-

Functional Group Tolerance : The Suzuki coupling step requires careful optimization to avoid side reactions .

Scientific Research Applications

Chemistry: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: It is being investigated for its potential use in developing new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the synthesis of various chemicals and materials. Its unique chemical properties make it valuable for specific industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This interaction can affect various molecular targets and pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline with similar compounds:

Notes:

- Nitroso vs. Nitro Groups: The nitroso group in the target compound is less stable but more reactive than nitro (-NO₂) groups in analogs like 5-Bromo-8-nitro-THIQ .

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in 5-Bromo-7-(trifluoromethyl)-THIQ enhances metabolic stability compared to nitroso, which may undergo redox reactions .

Biological Activity

5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline (5-Br-2-NO-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of compounds that exhibit a wide range of biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. The presence of various functional groups can significantly influence their pharmacological properties. The nitroso group in 5-Br-2-NO-THIQ is particularly noteworthy for imparting unique chemical reactivity and biological interactions .

Target Interactions

5-Br-2-NO-THIQ interacts with multiple biological targets within cells. It has been shown to modulate neurotransmitter systems and influence signaling pathways related to cell proliferation and apoptosis. The compound's mechanism includes:

- Inhibition of Enzymes : THIQ derivatives have demonstrated the ability to inhibit key enzymes such as cathepsin B and calpain, which are involved in cellular signaling and apoptosis .

- Receptor Modulation : These compounds can act as ligands for various receptors, including estrogen receptors and G-protein coupled receptors, leading to altered cellular responses .

Biochemical Pathways

Research indicates that 5-Br-2-NO-THIQ may affect several biochemical pathways:

- Antioxidant Activity : The nitroso group may enhance the compound's ability to scavenge free radicals, thereby providing neuroprotective effects against oxidative stress .

- Neurotransmitter Regulation : By influencing the levels of neurotransmitters such as dopamine and serotonin, 5-Br-2-NO-THIQ could play a role in managing neurodegenerative disorders .

Antitumor Activity

Recent studies have highlighted the antitumor potential of THIQ derivatives. For instance:

- In vitro Studies : 5-Br-2-NO-THIQ exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and endometrial adenocarcinoma (Ishikawa) cell lines. The compound's IC50 values were comparable to established chemotherapeutics like Tamoxifen .

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 5-Br-2-NO-THIQ | MCF-7 | 0.63 |

| Ishikawa | 0.23 | |

| Tamoxifen | MCF-7 | 5.14 |

| Ishikawa | 4.55 |

Antimicrobial Properties

The compound has also shown promising results against various pathogens:

- Antibacterial Activity : In vitro tests revealed that 5-Br-2-NO-THIQ possesses antibacterial properties against strains such as E. coli and Staphylococcus aureus .

Neuroprotective Effects

The neuroprotective properties of THIQ derivatives are particularly relevant for treating neurodegenerative diseases:

- Alzheimer's Disease Models : Studies demonstrated that 5-Br-2-NO-THIQ could reduce amyloid-beta aggregation in cellular models, suggesting potential applications in Alzheimer's disease therapy .

Study on Anticancer Effects

A recent study evaluated the anticancer effects of 5-Br-2-NO-THIQ on human breast cancer cells. The results indicated that the compound induced apoptosis through intrinsic pathways, with significant activation of caspases involved in programmed cell death .

Neuroprotection in Animal Models

In animal models of neurodegeneration induced by oxidative stress, administration of 5-Br-2-NO-THIQ resulted in improved cognitive function and reduced neuronal loss compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves brominated tetrahydroisoquinoline precursors (e.g., 5-bromo-1,2,3,4-tetrahydroisoquinoline analogs ) followed by nitrosation. Key steps include:

- Nitrosation : Introduce the nitroso group via nitrous acid (HNO₂) under controlled pH and temperature to avoid over-oxidation.

- Purification : Chromatographic techniques (e.g., silica gel column) to isolate the product. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and nitroso group placement.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : Resolve structural ambiguities (e.g., nitroso group conformation) . Statistical experimental design (e.g., factorial analysis) ensures reproducibility in characterization workflows .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

Integrate quantum mechanical calculations (e.g., density functional theory) to:

- Predict reaction pathways for introducing substituents (e.g., halogenation, alkylation).

- Simulate intermolecular interactions (e.g., docking studies for drug-target binding) . Software tools enable virtual screening of derivatives, prioritizing candidates for synthesis .

Q. What experimental strategies address contradictions in reported biological activities of nitroso-tetrahydroisoquinolines?

Discrepancies (e.g., variable antimicrobial efficacy) may arise from assay conditions or impurities. Solutions include:

- Comparative Bioassays : Standardize protocols (e.g., MIC testing) across labs .

- Metabolite Profiling : LC-MS to identify degradation products interfering with activity .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate bioactive moieties .

Q. How can reaction conditions be optimized to minimize side reactions during nitroso group introduction?

- Kinetic Control : Use low temperatures (0–5°C) to favor nitroso formation over oxidation.

- pH Optimization : Maintain mildly acidic conditions (pH 4–5) to stabilize HNO₂ .

- Feedback Loops : Iterate between computational predictions (e.g., transition state energies) and experimental validation to refine conditions .

Q. What methodologies enable efficient scale-up of this compound for preclinical studies?

- Continuous Flow Reactors : Enhance reproducibility and yield via automated control of residence time and temperature .

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line FTIR) to detect intermediates and by-products .

Q. Data Contradiction Analysis

For conflicting data (e.g., divergent cytotoxicity results):

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

5-bromo-2-nitroso-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C9H9BrN2O/c10-9-3-1-2-7-6-12(11-13)5-4-8(7)9/h1-3H,4-6H2 |

InChI Key |

XOQOAYAPPLOROL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C(=CC=C2)Br)N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.